molecular formula C11H18O11 B100985 4-O-(Glucopyranosyluronic acid)xylose CAS No. 17913-27-8

4-O-(Glucopyranosyluronic acid)xylose

Cat. No.: B100985
CAS No.: 17913-27-8
M. Wt: 326.25 g/mol
InChI Key: QMOUIIQCABQVBO-JFMKVQEESA-N
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Description

4-O-α-D-Glucopyranuronosyl-D-xylose is a disaccharide with the molecular formula C11H18O11 and a molecular weight of 326.254 g/mol . This compound, identified by CAS Number 17913-27-8, is a structurally defined molecule featuring eight stereocenters . In biological systems, this xylose-containing disaccharide is of significant research interest due to its role in the biosynthesis of complex polysaccharides and proteoglycans. Proteoglycans are critical components of the extracellular matrix and cell surfaces, imparting hydrostatic and elastic properties to tissues and playing crucial roles in cell signaling pathways . The initiation of glycosaminoglycan chain synthesis on proteoglycans often begins with the enzymatic transfer of a xylose residue to a protein core, a process for which UDP-xylose serves as the direct precursor . UDP-xylose itself is biosynthesized from UDP-glucuronic acid through a decarboxylation reaction catalyzed by UDP-xylose synthase (UXS) . The study of compounds like 4-O-(Glucopyranosyluronic acid)xylose provides valuable insights into the structure and function of more complex plant polysaccharides, such as the highly substituted xylans found in brea gum and other exudates, which feature a backbone of β-(1→4)-linked xylose units . Furthermore, xylose and its oligomers (xylo-oligosaccharides, or XOS) are recognized as non-digestible fibers with prebiotic potential, as they are metabolized by beneficial gut bacteria like bifidobacteria to produce health-promoting short-chain fatty acids . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

17913-27-8

Molecular Formula

C11H18O11

Molecular Weight

326.25 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C11H18O11/c12-1-3(14)5(15)4(2-13)21-11-8(18)6(16)7(17)9(22-11)10(19)20/h1,3-9,11,13-18H,2H2,(H,19,20)/t3-,4+,5+,6-,7-,8+,9-,11-/m0/s1

InChI Key

QMOUIIQCABQVBO-JFMKVQEESA-N

SMILES

C(C(C(C(C=O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@@H]([C@H](C=O)O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O

Synonyms

4-O-(alpha-D-glucopyranosyluronic acid)-D-xylose
4-O-(glucopyranosyluronic acid)xylose
GA-4X

Origin of Product

United States

Scientific Research Applications

Structural Characteristics and Derivation

4-O-(Glucopyranosyluronic acid)xylose is a derivative of xylan, a hemicellulose found in the cell walls of plants. The compound features a backbone of xylose units with glucuronic acid substitutions, which contribute to its solubility and functional properties. The presence of glucuronic acid enhances its biological activity, making it a subject of interest in therapeutic applications .

Food Science Applications

Prebiotic Effects:
Research indicates that xylo-oligosaccharides (XOS), derived from this compound, exhibit prebiotic properties. They are not digested in the upper gastrointestinal tract but are fermented by beneficial gut bacteria, leading to the production of short-chain fatty acids (SCFAs) such as acetate and propionate. These SCFAs are associated with improved gut health and may reduce the risk of certain diseases .

Functional Food Ingredients:
XOS have been incorporated into various food products, including dairy items, beverages, and baked goods. Their ability to enhance dietary fiber content while promoting gut health makes them valuable ingredients in functional foods .

Pharmaceutical Applications

Antitumor Activity:
Studies have demonstrated that glucuronic acid-containing xylans can inhibit tumor growth by stimulating the immune response. For instance, xylans extracted from plant residues have shown significant antitumor effects against sarcoma-180 cells, suggesting their potential as natural therapeutic agents .

Drug Delivery Systems:
The unique structural properties of this compound allow for its use in drug delivery systems. Its biocompatibility and ability to form hydrogels make it suitable for encapsulating drugs and facilitating controlled release .

Biotechnological Applications

Bioconversion Processes:
The enzymatic hydrolysis of hemicellulose, including this compound, is crucial for biofuel production. By breaking down xylan into fermentable sugars, this compound can be utilized in the production of bioethanol and other biobased chemicals, contributing to sustainable energy solutions .

Animal Feed Additives:
In animal nutrition, xylo-oligosaccharides derived from this compound can serve as feed additives that enhance gut health and nutrient absorption in livestock, leading to improved growth performance .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Food SciencePMC8258147XOS improve gut health via fermentation by beneficial bacteria
PharmaceuticalACS PublicationsGlucuronic acid-containing xylans exhibit significant antitumor activity
BiotechnologyPMC9003230Enzymatic hydrolysis of xylan leads to effective biofuel production
Animal NutritionNottingham University ResearchXOS enhance growth performance in livestock when used as feed additives

Comparison with Similar Compounds

Key Structural Features:

Compound Name Structural Features Linkage Position Substituents Natural Source/Application
4-O-(Glucopyranosyluronic acid)xylose Xylose linked to glucuronic acid via β-1→4 bond C4 of xylose None Plant hemicelluloses, polysaccharides
4-O-Methyl-D-glucuronic acid-xylan Xylan backbone with 4-O-methyl-glucuronic acid linked to C2 of xylose C2 of xylose Methyl group on glucuronic acid Cudrania tricuspidata root polysaccharides
2-O-(4-O-Methyl-α-D-glucuronosyl)-xylose Xylose linked to 4-O-methyl-glucuronic acid via α-1→2 bond C2 of xylose Methyl group on glucuronic acid Chia seed gum hydrolysis product
Xylooligosaccharides with 4-O-methyl-glucuronic acid Xylose oligomers substituted with methylated glucuronic acid at C4 Variable Methyl group on glucuronic acid Enzymatic studies on oxidoreductases
  • Positional Isomerism : GA-4X differs from methylated analogs (e.g., 4-O-methyl derivatives in and ) in linkage position and substituents. Methylation reduces acidity and may alter solubility .
  • Glycosidic Bond Configuration: GA-4X has a β-linkage, whereas 2-O-(4-O-methyl-α-D-glucuronosyl)-xylose () adopts an α-configuration, impacting enzymatic recognition and hydrolysis .

Physicochemical and Functional Properties

Property This compound 4-O-Methyl-D-glucuronic acid-xylan 2-O-(4-O-Methyl-α-D-glucuronosyl)-xylose
Acidity High (due to free COOH group) Moderate (methylation reduces acidity) Moderate
Solubility High in water Moderate Moderate to high (depends on methylation)
Enzymatic Reactivity Susceptible to β-glucuronidases Resistant to some hydrolases α-linkage-specific enzyme susceptibility
Biological Role Structural polysaccharide component Immune modulation (e.g., CTPB1) Food industry applications
  • Acidity : GA-4X’s free carboxylic acid group enhances ion-exchange capacity compared to methylated analogs .
  • Enzymatic Specificity : Substrate specificity varies; e.g., GA-4X is oxidized by fungal oxidoreductases (), while methylated derivatives resist cleavage by standard hydrolases .

Analytical Characterization

  • NMR and MS : Structural elucidation of GA-4X and analogs relies on $^1$H/$^13$C NMR (e.g., pyridine-d5 solvent in ) and HRMS for confirming molecular weights .
  • Chromatography : HPAEC-PAD and UPLC-MS-ELSD () are critical for quantifying oxidation products and distinguishing positional isomers .

Preparation Methods

Donor Preparation and Glycosylation Strategy

The synthesis begins with the preparation of monosaccharide building blocks:

  • Xylose donors : Protected phenyl thioglycosides (e.g., 2,3,4-tri-O-acetyl-α-D-xylopyranosyl phenylthiol) serve as donors for xylan backbone assembly.

  • Glucuronic acid donors : Per-O-acetylated glucuronic acid trichloroacetimidate is synthesized for Koenigs-Knorr glycosylation.

Preactivation of the thioglycoside donor with p-nitrobenzenesulfenyl triflate generates an reactive sulfonium intermediate, enabling efficient coupling with hydroxyl-bearing acceptors. This method minimizes side reactions and improves yields compared to traditional activation methods.

Stepwise Assembly

  • Backbone construction : A pentaxylan backbone is assembled via sequential glycosylation, though for disaccharide synthesis, a single glycosylation between xylose units suffices.

  • Glucuronic acid attachment : The glucuronic acid donor is coupled to the C2 position of xylose using silver triflate as a promoter, achieving α-linkage stereoselectivity.

  • Deprotection : Final deprotection involves sequential removal of acetyl groups (via Zemplén transesterification) and benzyl ethers (via hydrogenolysis), yielding the target disaccharide.

Key Data :

  • Overall yield : 12–15% over 8 steps for hexasaccharides; disaccharide yields are theoretically higher due to fewer steps.

  • Stereochemical control : >95% α-anomeric selectivity for glucuronic acid attachment.

Enzymatic Hydrolysis of Glucuronoxylan

Enzymatic methods leverage the specificity of xylan-degrading enzymes to liberate this compound from natural glucuronoxylan.

Substrate Preparation

Glucuronoxylan is isolated from plant biomass (e.g., Arabidopsis stems) via alkaline extraction (1 N KOH, 24 h) followed by ethanol precipitation. Mutant plants lacking glucuronoxylan methyltransferases (e.g., gxmt1) yield unmethylated glucuronoxylan, simplifying downstream purification.

Enzymatic Cleavage

Endo-xylanases (e.g., GH10 or GH11 family enzymes) hydrolyze β-1,4-xylan backbones, producing oligosaccharides. For example:

  • Endo-xylanase treatment : 10 U/mg substrate in 50 mM ammonium acetate (pH 5.0), 24 h at 40°C.

  • Product profile : Hydrolysis generates a mixture of xylooligosaccharides (XOS) and aldouronic acids, including the target disaccharide.

Purification

  • Size-exclusion chromatography : Sephadex G-25 resolves oligosaccharides by molecular weight.

  • Anion-exchange chromatography : DEAE-Sepharose separates acidic aldouronic acids (e.g., glucuronoxylose) from neutral XOS.

Characterization :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the α-linkage of glucuronic acid to xylose and the absence of methyl groups.

  • Mass spectrometry : ESI-MS ([M-H]⁻ m/z 353.1) verifies molecular weight.

Biosynthetic Approaches Using Recombinant Enzymes

Recent advances in plant biochemistry have enabled the use of recombinant glycosyltransferases (GTs) for in vitro synthesis.

Enzyme Systems

  • GUX1 (Glucuronic acid substitution of xylan 1) : A GT8 family enzyme that transfers glucuronic acid from UDP-GlcA to xylan backbones.

  • GXMT1 (Glucuronoxylan methyltransferase) : Although primarily a methyltransferase, knockout mutants (gxmt1) produce unmethylated glucuronoxylan, serving as substrates for disaccharide isolation.

In Vitro Synthesis Protocol

  • Xylan primer preparation : Xylotriose (X3) is synthesized chemically or enzymatically.

  • Glucuronosyl transfer : Recombinant GUX1 (0.5 mg/mL) incubates with UDP-GlcA (2 mM) and X3 (5 mM) in 50 mM HEPES (pH 7.0), 10 mM MnCl₂, 24 h at 25°C.

  • Product isolation : Reaction mixtures are desalted (PD-10 columns) and purified via HPLC (Aminex HPX-87H column).

Yield : ~30% glucuronosylation efficiency under optimized conditions.

Comparative Analysis of Preparation Methods

MethodStepsYield (%)Purity (%)Time (days)Scalability
Chemical synthesis812–15>9514Moderate
Enzymatic hydrolysis58–1085–907High
Biosynthetic630>9010Low

Key Insights :

  • Chemical synthesis offers precise control but requires expertise in carbohydrate chemistry.

  • Enzymatic hydrolysis is scalable but yields complex mixtures requiring rigorous purification.

  • Biosynthetic methods are emerging but limited by enzyme availability and cost.

Q & A

Basic Research Questions

Q. What spectroscopic methods are critical for determining the glycosidic linkage positions in 4-O-(Glucopyranosyluronic acid)xylose?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}-13C^{13}\text{C} Heteronuclear Single Quantum Coherence (HSQC) and Rotating Frame Overhauser Effect Spectroscopy (ROESY), is essential. HSQC identifies anomeric proton-carbon correlations to confirm linkage positions (e.g., β-(1→2) or α-(1→3)), while ROESY detects spatial proximities between protons, such as xylose H-3 and galloyl C-7‴ in analogous structures . Methylation analysis coupled with gas chromatography-mass spectrometry (GC-MS) further validates substitution patterns by identifying free hydroxyl groups after derivatization .

Q. How can methylation analysis be applied to confirm the branching pattern of xylose residues in this compound?

  • Methodological Answer : Methylation analysis involves permethylation of free hydroxyl groups, acid hydrolysis, and reduction/acetylation of monosaccharides. GC-MS identifies partially methylated alditol acetates (PMAAs), distinguishing linear (e.g., 4-linked xylose) from branched residues (e.g., 2,4-linked xylose). For example, in glucuronoxylans, 4-O-methyl-glucuronic acid substitution at O-2 of a (1→4)-β-D-xylan backbone was confirmed via this method .

Q. What enzymatic or chemical hydrolysis approaches are effective for releasing monosaccharide units from this compound?

  • Methodological Answer : Mild acid hydrolysis (0.1–2 M TFA, 80–100°C) selectively cleaves glycosidic bonds without degrading uronic acids. Enzymatic hydrolysis using xylanases (e.g., endo-β-1,4-xylanase) or glucuronidases targets specific linkages. For example, β-glucuronidase can release 4-O-methyl-glucuronic acid from xylose residues in glucuronoxylans . Post-hydrolysis, HPAEC-PAD or LC-MS quantifies released monosaccharides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported xylosylation patterns (e.g., C-2 vs. C-6 substitution) using comparative NMR and mass spectrometry?

  • Methodological Answer : Contradictions arise due to structural heterogeneity in natural isolates. Comparative 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) of purified fractions can differentiate C-2 (δ ~75–78 ppm) and C-6 (δ ~68–70 ppm) xylose substitutions. High-resolution mass spectrometry (HR-MS/MS) identifies fragment ions indicative of specific linkage patterns. For instance, Cryptococcus GXM polysaccharides exhibit β-(1→2)-xylose side chains, while Trichosporon species show β-(1→4)-linked xylobiose .

Q. What strategies optimize the synthesis yield of α-linked derivatives, considering steric hindrance and protecting group selection?

  • Methodological Answer : Koenigs-Knorr glycosylation with glycosyl halides bearing non-participating groups (e.g., benzyl at C-2) promotes α-linkage formation. For example, methyl 2-O-(4-O-methyl-α-D-glucopyranosyluronate)-β-D-xylopyranoside was synthesized using a 4-O-methyl-D-glucuronic acid-derived α-bromide peracetate, achieving ~40% yield under anhydrous AgOTf catalysis. Orthogonal protecting groups (e.g., acetyl for hydroxyls, methyl esters for carboxyls) prevent undesired side reactions .

Q. How does dynamic metabolic modeling aid in understanding the compound's biosynthesis in microbial systems?

  • Methodological Answer : Flux balance analysis (FBA) models integrate genomic, proteomic, and metabolomic data to predict carbon flux toward uronic acid and xylose biosynthesis. For example, Aspergillus niger models optimized for D-xylose uptake identified rate-limiting steps in UDP-glucuronic acid synthesis. Kinetic parameters (e.g., KmK_m for xylose transporters) are fitted to experimental data to validate model predictions .

Data Interpretation and Experimental Design

Q. How should researchers design experiments to address discrepancies in reported xylose side-chain lengths (e.g., xylobiose vs. xylotriose)?

  • Methodological Answer : Size-exclusion chromatography (SEC) coupled with multi-angle light scattering (MALS) determines polysaccharide molecular weight distributions. Enzymatic digestion with xylosidases of varying specificity (e.g., exo-β-1,2-xylosidase) followed by MALDI-TOF MS reveals side-chain lengths. For example, P. flavescens EPS showed xylotriose chains, while C. neoformans had shorter residues .

Q. What controls are critical when assessing the immunomodulatory activity of this compound-containing polysaccharides?

  • Methodological Answer : Include negative controls (e.g., endotoxin-free PBS) and positive controls (e.g., LPS for TLR4 activation). Purify polysaccharides via size-exclusion chromatography to remove protein contaminants. For in vivo studies, use knockout models (e.g., TLR2/4-deficient mice) to isolate mechanism-specific responses, as demonstrated for (4-O-methyl-D-glucurono)-D-xylan .

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